molecular formula C10H20N2 B3086357 1-Methyl-1,9-diazaspiro[5.5]undecane CAS No. 1158750-04-9

1-Methyl-1,9-diazaspiro[5.5]undecane

Cat. No.: B3086357
CAS No.: 1158750-04-9
M. Wt: 168.28
InChI Key: AXAGZESOMYSRME-UHFFFAOYSA-N
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Description

1-Methyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound featuring a spiro-fused ring system. This compound is part of the diazaspiro family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane typically involves the spiro-fusion of two piperidine rings. One common synthetic route includes the use of a Prins cyclization reaction, which allows for the construction of the spiro scaffold in a single step .

Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s formation.

Chemical Reactions Analysis

1-Methyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Comparison with Similar Compounds

1-Methyl-1,9-diazaspiro[5.5]undecane can be compared to other spirocyclic compounds, such as:

The uniqueness of this compound lies in its diazaspiro core, which provides a versatile scaffold for developing new derivatives with diverse biological activities.

Biological Activity

1-Methyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in treating various disorders based on recent research findings.

Overview of the Compound

This compound features a unique spiro-fused ring system, which contributes to its biological activity. It belongs to the diazaspiro family, known for their potential medicinal properties. The compound's molecular formula is C9H18N2C_9H_{18}N_2, and it exhibits significant interaction with various biological targets.

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes:

  • Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter systems, which can influence conditions such as obesity and central nervous system (CNS) disorders.
  • Receptor Binding : It exhibits binding affinity towards receptors like the melanin-concentrating hormone receptor 1 (MCH-R1) and sigma-1 receptor (σ1R), indicating its potential role in metabolic regulation and neuroprotection.
  • Enzyme Inhibition : The compound acts as an inhibitor of critical enzymes involved in metabolic pathways, including acetyl CoA carboxylase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are relevant in obesity and metabolic syndrome management.

Pharmacological Effects

Research indicates that this compound and its derivatives have shown promise in various therapeutic areas:

1. Treatment of Obesity

Studies have demonstrated that this compound can inhibit key enzymes involved in fat metabolism and antagonize receptors associated with appetite regulation:

  • Mechanisms : Inhibition of acetyl CoA carboxylase and antagonism of MCH-R1 contribute to weight loss effects.
  • Binding Affinities : Derivatives have shown binding affinities ranging from 11 nM to 16 nM for MCH-R1, indicating strong potential for therapeutic use in obesity management .

2. Central Nervous System Disorders

The compound has been investigated for its effects on CNS disorders:

  • Neuroprotective Properties : Interaction with σ1R suggests a role in neuroprotection, although in vivo studies indicate variable efficacy due to pharmacokinetic challenges such as high clearance rates .
  • Potential Applications : It may be beneficial in treating conditions like depression or anxiety by modulating neurotransmitter levels .

3. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent:

  • Dengue Virus Inhibition : Derivatives have been synthesized that inhibit dengue virus type 2 (DENV2) replication by targeting the NS5-methyltransferase enzyme. Notable compounds showed effective EC50 values ranging from 11.43 μM to 20.77 μM .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study Focus Findings Reference
Obesity TreatmentInhibition of MCH-R1 with binding affinities of 11 nM
CNS DisordersHigh blood clearance; variable efficacy in vivo
Antiviral ActivityEffective against DENV2; EC50 values between 11.43 μM - 20.77 μM

Properties

IUPAC Name

1-methyl-1,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-9-3-2-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAGZESOMYSRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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